molecular formula C31H48O6 B1255161 22-Acetoxy-15-deoxoeucosterol

22-Acetoxy-15-deoxoeucosterol

Cat. No.: B1255161
M. Wt: 516.7 g/mol
InChI Key: HQRDFTGMRWUATR-JPWMYSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Acetoxy-15-deoxoeucosterol is a steroidal compound characterized by a hydroxyl group at position 22 that is acetylated (acetoxy group) and the absence of an oxygen-containing functional group at position 15 ("15-deoxo"). This structural modification distinguishes it from its parent compound, eucosterol, which typically contains a hydroxyl or ketone group at position 13.

Properties

Molecular Formula

C31H48O6

Molecular Weight

516.7 g/mol

IUPAC Name

[(2'S,3S,3'R,4S,4'R,5R,10S,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-2'-propanoylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-3'-yl] acetate

InChI

InChI=1S/C31H48O6/c1-8-22(34)26-25(36-19(3)33)18(2)31(37-26)16-15-29(6)21-9-10-23-27(4,20(21)11-14-30(29,31)7)13-12-24(35)28(23,5)17-32/h18,23-26,32,35H,8-17H2,1-7H3/t18-,23-,24+,25-,26-,27-,28-,29+,30+,31+/m1/s1

InChI Key

HQRDFTGMRWUATR-JPWMYSMRSA-N

Isomeric SMILES

CCC(=O)[C@@H]1[C@@H]([C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)C)C)OC(=O)C

Canonical SMILES

CCC(=O)C1C(C(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)O)C)C)C)C)OC(=O)C

Synonyms

22-acetoxy-15-deoxoeucosterol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 22-acetoxy-15-deoxoeucosterol with structurally and functionally related steroidal compounds, focusing on substituents, bioactivity, and research applications.

Table 1: Structural and Functional Comparison

Compound Key Substituents Molecular Weight (g/mol) Reported Bioactivity/Applications
22-Acetoxy-15-deoxoeucosterol C22: Acetoxy; C15: Deoxo ~484.6 (estimated)* Limited data; hypothesized roles in steroid metabolism
Eucosterol C15: Ketone or hydroxyl ~440.5 Cholesterol biosynthesis intermediate
20-Hydroxyecdysone C20: Hydroxyl; C6: Ketone; multiple hydroxylations 480.6 Molting hormone in arthropods; anabolic/adaptogenic effects in mammals
Cholesterol C3: Hydroxyl; C5-C6 double bond 386.7 Membrane component; precursor to steroid hormones

*Estimated based on structural analogs.

Key Differences and Implications

Functional Group Modifications: The acetoxy group at C-22 in 22-acetoxy-15-deoxoeucosterol increases lipophilicity compared to eucosterol or 20-HE, which may enhance membrane permeability but reduce solubility in aqueous environments. This contrasts with 20-HE, which retains multiple hydroxyl groups critical for receptor binding in ecdysteroid signaling pathways .

Biological Activity: Unlike 20-HE, which exhibits well-documented anabolic and anti-diabetic effects, 22-acetoxy-15-deoxoeucosterol lacks direct pharmacological characterization. Cholesterol, while structurally simpler, serves as a universal biosynthetic precursor, highlighting the divergent evolutionary roles of steroidal compounds.

Research Applications :

  • 20-HE is widely used in pharmacological studies due to its stability and established effects on protein synthesis and glucose metabolism . In contrast, 22-acetoxy-15-deoxoeucosterol’s acetoxy group may make it a candidate for prodrug development or metabolic tracer studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Acetoxy-15-deoxoeucosterol
Reactant of Route 2
22-Acetoxy-15-deoxoeucosterol

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